N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
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Overview
Description
N-(4-Ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities and industrial applications . This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline core, with an ethoxyphenyl group attached to the nitrogen atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The tetrazole ring is then introduced through a cyclization reaction with appropriate azide precursors. The ethoxyphenyl group is incorporated via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness
N-(4-Ethoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific structural features, including the ethoxyphenyl group and the fused tetrazole-quinoxaline ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-23-12-9-7-11(8-10-12)17-15-16-19-20-21-22(16)14-6-4-3-5-13(14)18-15/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBHWYNWNWXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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